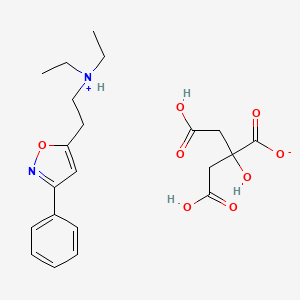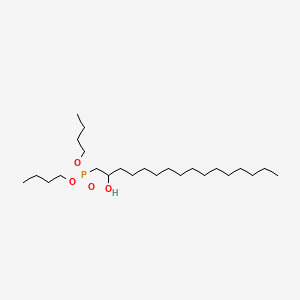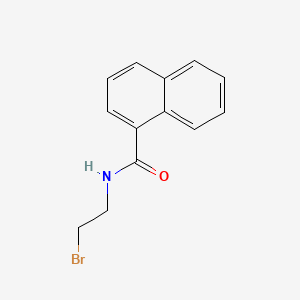
Cobaltous ethylenediamine di(aurous cyanide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltous ethylenediamine di(aurous cyanide) is a coordination compound that features cobalt, ethylenediamine, and aurous cyanide as its primary components. Coordination compounds, also known as complex compounds, consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. In this case, cobalt serves as the central metal, while ethylenediamine and aurous cyanide act as ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobaltous ethylenediamine di(aurous cyanide) typically involves the reaction of cobalt salts with ethylenediamine and aurous cyanide. The process begins with the preparation of cobalt(II) chloride and ethylenediamine in an aqueous solution. The mixture is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The aurous cyanide is introduced to the solution, resulting in the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of cobaltous ethylenediamine di(aurous cyanide) may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pH, and concentration of reactants .
化学反応の分析
Types of Reactions
Cobaltous ethylenediamine di(aurous cyanide) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, altering the oxidation state and potentially changing the coordination environment.
Reduction: Reduction reactions can reverse the oxidation state changes, restoring the original compound.
Substitution: Ligands such as ethylenediamine or aurous cyanide can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require specific ligands and conditions, such as varying pH or temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in higher oxidation state cobalt complexes, while substitution reactions can yield new coordination compounds with different ligands .
科学的研究の応用
Cobaltous ethylenediamine di(aurous cyanide) has several scientific research applications, including:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in catalysis and material science for its unique chemical properties.
作用機序
The mechanism of action of cobaltous ethylenediamine di(aurous cyanide) involves its interaction with molecular targets through coordination bonds. The cobalt center can interact with various biomolecules, potentially affecting their function. The aurous cyanide ligands may also play a role in the compound’s activity by interacting with specific molecular pathways .
類似化合物との比較
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A similar coordination compound with cobalt and ethylenediamine, but without aurous cyanide.
Potassium aurous cyanide: Contains aurous cyanide but lacks the cobalt and ethylenediamine components.
Uniqueness
Cobaltous ethylenediamine di(aurous cyanide) is unique due to the combination of cobalt, ethylenediamine, and aurous cyanide ligands. This specific arrangement of ligands imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
68958-90-7 |
|---|---|
分子式 |
C8H16Au2CoN8 |
分子量 |
677.13 g/mol |
IUPAC名 |
cobalt(2+);ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Co/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
InChIキー |
HGHDBZCSDRZQAY-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Co+2].[Au+].[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)









![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)

